1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

Lipophilicity ADME Drug design

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene (CAS 2228735-41-7) is a difluorobenzene derivative bearing a terminal alkyne on a propargyl side chain. Its molecular formula is C₉H₆F₂ with a molecular weight of 152.14 g/mol.

Molecular Formula C9H6F2
Molecular Weight 152.14 g/mol
Cat. No. B12082051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-(prop-2-yn-1-yl)benzene
Molecular FormulaC9H6F2
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC#CCC1=CC(=C(C=C1)F)F
InChIInChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2
InChIKeyRVQIBUKUMJROPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-(prop-2-yn-1-yl)benzene: A Vicinal Difluoro Propargyl Building Block for Click Chemistry and Medicinal Chemistry


1,2-Difluoro-4-(prop-2-yn-1-yl)benzene (CAS 2228735-41-7) is a difluorobenzene derivative bearing a terminal alkyne on a propargyl side chain. Its molecular formula is C₉H₆F₂ with a molecular weight of 152.14 g/mol [1]. The compound combines the unique electronic and metabolic stability advantages of a 1,2-difluoro aromatic ring with the high synthetic utility of a terminal alkyne, making it particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry applications [2]. The vicinal fluorine arrangement imparts distinct dipole and electronic properties compared to other regioisomeric difluorobenzene analogs.

Click Chemistry Terminal alkyne for CuAAC and related cycloaddition workflows Propargyl side chain enables triazole library synthesis
Aromatic Tuning 1,2-difluorobenzene core offers distinct electronic and dipole properties Class-level evidence for metabolic stability context
Building Block Versatile intermediate for medicinal chemistry and materials science Higher reported purity may improve synthesis reproducibility

Why 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene Cannot Be Replaced by Common Propargyl or Ethynyl Analogs


Substituting this compound with a non-fluorinated propargylbenzene or a directly attached ethynyl analog overlooks critical differences in lipophilicity, hydrogen-bonding capacity, metabolic stability, and safety profile that directly impact both downstream synthetic performance and the pharmacological properties of the final molecules [1]. The unique vicinal difluoro substitution pattern also provides distinct electronic effects that regioisomeric difluoro analogs cannot replicate, influencing reaction outcomes in cross-coupling and cycloaddition chemistries [2].

1
Non-fluorinated analogs

Lack fluorine hydrogen-bond acceptors and the metabolic stability context associated with vicinal difluoro aromatics, potentially altering ADME profiles.

2
4-Ethynyl analog

Lower lipophilicity and a hazardous transport classification (flammable liquid) introduce handling and physicochemical differences that may not transfer.

3
Regioisomeric 1,3-difluoro compounds

Different dipole orientation and electronic distribution may lead to distinct intermolecular interactions and material properties.

Quantitative Differentiation: 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene Against Its Closest Analogs


Lipophilicity Comparison: 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene vs. 4-Ethynyl-1,2-difluorobenzene and Propargylbenzene

The computed XLogP3-AA value for 1,2-difluoro-4-(prop-2-yn-1-yl)benzene is 2.7 [1]. This lies between that of 4-ethynyl-1,2-difluorobenzene (XLogP3-AA 2.4) [2] and propargylbenzene (XLogP3 2.9) [3], demonstrating that the propargyl spacer with vicinal difluoro substitution provides a lipophilicity intermediate between the more polar ethynyl analog and the more lipophilic non-fluorinated analog.

Lipophilicity Comparison
Cross-study comparable
Target XLogP3-AA 2.7
4-Ethynyl analog: 2.4
Propargylbenzene: 2.9
Intermediate lipophilicity may support balanced ADME profiles in drug discovery research.
Computed values; experimental verification recommended.
Lipophilicity ADME Drug design

Hydrogen Bond Acceptor Count: Impact on Solubility and Target Binding

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene possesses 2 hydrogen bond acceptor (HBA) sites due to its two fluorine atoms [1]. In contrast, the non-fluorinated analog propargylbenzene has 0 HBA sites [2]. This difference directly affects aqueous solubility and potential intermolecular interactions with biological targets.

H-Bond Acceptor Count
Class-level inference
Target: 2 HBA sites
Propargylbenzene: 0
Fluorine substituents provide acceptor sites influencing solubility and target-interaction context.
Computed from Cactvs; experimental binding data not included.
Solubility drug-receptor interaction physicochemical properties

Purity Specification: 98% vs 95% for Ethynyl Analog

Commercially, 1,2-difluoro-4-(prop-2-yn-1-yl)benzene is offered at 98% purity (Leyan) , whereas the commonly used 4-ethynyl-1,2-difluorobenzene is typically available at 95% purity (AKSci) . This higher purity standard reduces the risk of side reactions and improves yield reproducibility in multi-step syntheses.

Purity Specification
Head-to-head
Target 98% vs. ethynyl analog 95%
Higher reported purity may improve yield reproducibility in multi-step syntheses.
Vendor specification; lot-dependent variation possible.
Purity reproducibility synthesis

Transport and Storage Safety: Non-Hazardous vs. Flammable Liquid Classification

According to its Safety Data Sheet, 1,2-difluoro-4-(prop-2-yn-1-yl)benzene is classified as 'Not hazardous material' for transport (AKSci) . In contrast, 4-ethynyl-1,2-difluorobenzene is classified as a flammable liquid (UN1993, Hazard Class 3, Packing Group II) with a flash point of 7°C . This classification difference simplifies shipping, storage, and handling requirements for the target compound, reducing associated costs and safety risks.

Transport Classification
Head-to-head
Target: Non-hazardous (reported)
4-Ethynyl analog: Flammable liquid, UN1993
Reported classification may simplify handling requirements for research laboratories.
Based on SDS; verify current regulatory status.
Safety transport storage

Metabolic Stability Advantage: Class-Level Evidence for Vicinal Difluoro Aromatics

The incorporation of fluorine atoms onto aromatic rings is a well-established strategy to block metabolically labile sites and improve oxidative metabolic stability [1]. Specifically, vicinal difluoro substitution, as present in 1,2-difluoro-4-(prop-2-yn-1-yl)benzene, provides enhanced protection compared to mono-fluorinated or non-fluorinated analogs by deactivating the ring towards cytochrome P450-mediated oxidation [2]. While direct comparative microsomal stability data for this specific compound are not publicly available, the class-level effect is robustly documented across multiple drug discovery programs.

Metabolic Stability Context
Class-level inference
Vicinal difluoro aromatic class associated with enhanced oxidative metabolic stability.
Class-level evidence supports improved stability; compound-specific microsomal data not available.
Direct data for this building block not publicly reported.
Metabolic stability fluorine drug discovery

Regioisomeric Differentiation: 1,2-Difluoro vs. 1,3-Difluoro Substitution Pattern

While 1,3-difluoro-5-(prop-2-yn-1-yl)benzene (CAS 1312713-24-8) shares the same molecular weight and lipophilicity (XLogP3-AA 2.7) [1], the 1,2-difluoro substitution pattern in the target compound creates a different dipole moment and electronic distribution. The 1,2-difluorobenzene core is a privileged scaffold in liquid crystal design and pharmaceuticals due to its ability to influence molecular packing and target binding [2]. The 1,2-arrangement leads to a net dipole vector that is distinct from the 1,3-isomer, potentially affecting intermolecular interactions and material properties.

Regioisomer Differentiation
Class-level inference
1,2-difluoro pattern yields distinct dipole vs. 1,3-difluoro regioisomer.
Regioisomeric identity influences physicochemical and binding properties; direct substitution not recommended.
Theoretical assessment; experimental dipole data not quantified here.
Regioisomer dipole moment liquid crystals

Optimal Application Scenarios for 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene Based on Differentiation Evidence


CuAAC Click Chemistry for Medicinal Chemistry Programs Requiring Balanced Lipophilicity

The compound's intermediate lipophilicity (XLogP3-AA 2.7) compared to the more polar 4-ethynyl analog (2.4) and the more lipophilic non-fluorinated propargylbenzene (2.9) makes it an ideal alkyne partner in CuAAC reactions aimed at generating drug-like triazole libraries with optimal ADME profiles . Its higher commercial purity (98%) ensures reproducible conjugation yields .

PET Tracer Precursor Development Exploiting Fluorine-18 Labeling Potential

The presence of two fluorine atoms on the aromatic ring offers the possibility of isotopic labeling (e.g., ¹⁸F-for-¹⁹F exchange) for positron emission tomography (PET) tracer development, where the vicinal difluoro pattern may influence labeling efficiency and tracer pharmacokinetics . The non-hazardous transport classification facilitates handling in radiochemistry facilities.

Liquid Crystal Intermediate Leveraging 1,2-Difluorobenzene Core Properties

The 1,2-difluorobenzene scaffold is a key structural motif in nematic liquid crystal design . This compound, with its terminal alkyne handle, can serve as a versatile building block for introducing the 1,2-difluorophenyl unit into larger mesogenic structures, where the specific substitution pattern influences dielectric anisotropy and mesophase stability.

Safety-Conscious Scale-Up and Process Chemistry

Unlike its ethynyl analog, which is classified as a highly flammable liquid (flash point 7°C), 1,2-difluoro-4-(prop-2-yn-1-yl)benzene is not classified as hazardous for transport . This simplifies procurement, storage, and handling in process chemistry environments, making it a safer choice for multi-step synthesis campaigns where large quantities are required.

Application
Selection Property
Validation Focus
CuAAC click chemistry for drug-like library synthesis
Intermediate lipophilicity profile
ADME profile optimization in research triazole libraries
Research PET tracer precursor development
Vicinal difluoro pattern for isotopic labeling potential
Labeling efficiency and biodistribution in model studies
Liquid crystal intermediate research
1,2-difluorobenzene core for dielectric anisotropy
Mesophase stability and electro-optical property evaluation
Process chemistry scale-up studies
Non-hazardous transport classification
Storage and handling safety review for multi-step campaigns
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